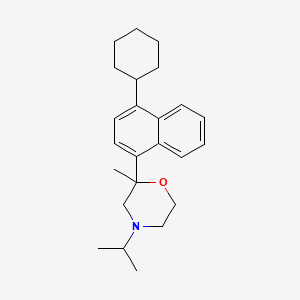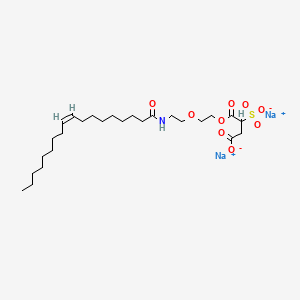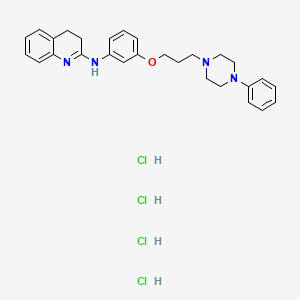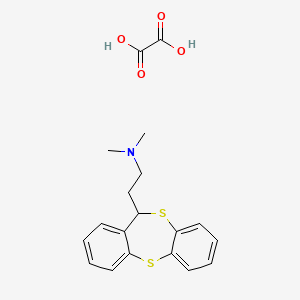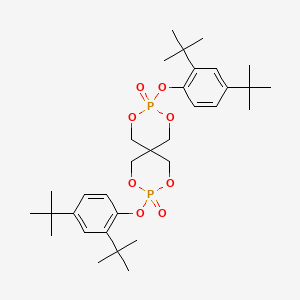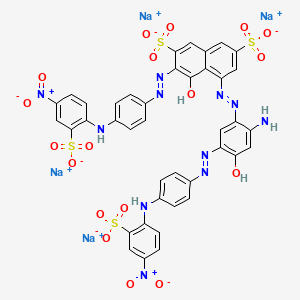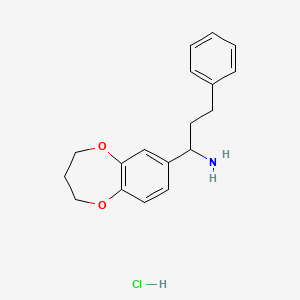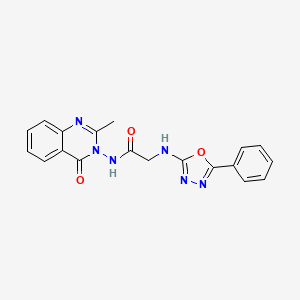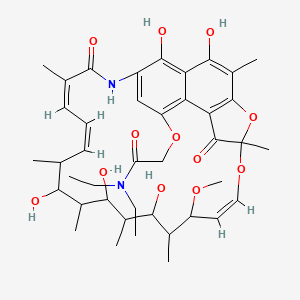
Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid, (3a-alpha,4-alpha,7-alpha,7a-alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid, (3a-alpha,4-alpha,7-alpha,7a-alpha)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an epoxy group and multiple chiral centers, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid typically involves multiple steps, including the formation of the indene ring system, introduction of the epoxy group, and subsequent functionalization to introduce the carboxylic acid groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different stereoisomers.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxy group and carboxylic acid moieties play crucial roles in these interactions, potentially leading to the modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid can be compared with other similar compounds, such as:
Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid, (3a-beta,4-beta,7-beta,7a-beta)-: Differing in stereochemistry, this compound may exhibit different chemical and biological properties.
Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid, (3a-alpha,4-beta,7-alpha,7a-beta)-: Another stereoisomer with potentially unique reactivity and applications.
The uniqueness of Hexahydro-4,7-epoxy-1H-indene-3a,7a-dicarboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
127311-85-7 |
|---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
(1S,2R,6S,7R)-10-oxatricyclo[5.2.1.02,6]decane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C11H14O5/c12-8(13)10-4-1-5-11(10,9(14)15)7-3-2-6(10)16-7/h6-7H,1-5H2,(H,12,13)(H,14,15)/t6-,7+,10+,11- |
InChI Key |
WUCUREOFJYRSMJ-FIPCFZRWSA-N |
Isomeric SMILES |
C1C[C@]2([C@H]3CC[C@@H]([C@]2(C1)C(=O)O)O3)C(=O)O |
Canonical SMILES |
C1CC2(C3CCC(C2(C1)C(=O)O)O3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)
